Product packaging for Rhodium-106(Cat. No.:CAS No. 14234-34-5)

Rhodium-106

Cat. No.: B1219547
CAS No.: 14234-34-5
M. Wt: 105.90729 g/mol
InChI Key: MHOVAHRLVXNVSD-AKLPVKDBSA-N
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Description

Significance of Short-Lived Radionuclides in Scientific Inquiry

Short-lived radionuclides, such as Rhodium-106, play a crucial role in scientific research due to their dynamic nature and the unique insights they provide into nuclear physics and chemistry ontosight.ai. Their relatively rapid decay allows for the study of nuclear stability, decay mechanisms, and the transformations of matter at the atomic level ontosight.ai. In radiochemistry, these isotopes are invaluable for tracing reaction pathways and understanding the behavior of elements under radioactive decay irsn.frcriirad.orgpnas.org. Furthermore, the transient presence of short-lived radionuclides can be significant in environmental monitoring, where their detection can indicate recent nuclear events or releases, even if their direct impact is limited by their short duration irsn.frfao.org. Their rapid decay also means they are often short-lived contributors to decay heat in nuclear materials, a critical factor in spent fuel management .

Historical Context of Rhodium Isotope Discovery and Study

The discovery year for the isotope this compound is recorded as 1947 chemlin.org. Early studies focused on characterizing its nuclear properties, including its decay modes and half-life. The ability to study this compound is facilitated by its metastable state (¹⁰⁶mRh) which has a longer half-life of 131 minutes, allowing for more detailed investigations compared to its ground state ontosight.ai. However, the ground state of ¹⁰⁶Rh with a half-life of approximately 30 seconds is primarily of interest as a decay product ontosight.aichemlin.orgmit.edukaeri.re.kr. Research into rhodium isotopes, including ¹⁰⁶Rh, has contributed to a broader understanding of nuclear reactions and the behavior of platinum group metals in nuclear processes irsn.frcriirad.orgpnas.orgnuclear-transparency-watch.eunuclear-transparency-watch.eu. The analysis of ¹⁰⁶Ru/¹⁰³Ru isotopic ratios in atmospheric samples from significant release events, such as the one observed in Europe in 2017, highlights the historical tracking of such radionuclides in environmental monitoring criirad.orgnuclear-transparency-watch.eu.

Overview of this compound as a Daughter Product in Nuclear Decay Chains

This compound is primarily known as a daughter product in the nuclear decay chain originating from Ruthenium-106 (¹⁰⁶Ru) chemlin.orgmit.edukaeri.re.krbrainly.comlnhb.fr. Ruthenium-106 is an artificial radionuclide, commonly produced as a fission product in nuclear reactors from the fission of Uranium-235 irsn.frnuclear-transparency-watch.eunuclear-transparency-watch.eucbc.caiaea.org. The decay process involves ¹⁰⁶Ru undergoing beta-minus (β⁻) decay, transforming into this compound brainly.comlnhb.fr. This transformation is characterized by the ¹⁰⁶Ru nucleus emitting a beta particle and an antineutrino, with the number of neutrons decreasing by one and the number of protons increasing by one brainly.com.

The decay chain is as follows: ¹⁰⁶Ru (Ruthenium-106) → ¹⁰⁶Rh (this compound) + β⁻ + ν̅e

This compound, in its ground state, is itself radioactive and decays rapidly via beta-minus emission to the stable isotope Palladium-106 (¹⁰⁶Pd) pnas.orgchemlin.orgmit.edukaeri.re.krbrainly.comiitianacademy.comlnhb.frwikipedia.orgperiodictable.com.

¹⁰⁶Rh (this compound) → ¹⁰⁶Pd (Palladium-106) + β⁻ + ν̅e

Due to the very short half-life of ¹⁰⁶Rh (approximately 30 seconds) compared to its parent ¹⁰⁶Ru (approximately 372.6 days) ontosight.ai, ¹⁰⁶Rh often exists in secular equilibrium with ¹⁰⁶Ru irsn.frpnas.org. This equilibrium means that the rate of ¹⁰⁶Rh production from ¹⁰⁶Ru decay is approximately equal to the rate of ¹⁰⁶Rh decay. Consequently, ¹⁰⁶Rh is often detected and quantified through the gamma emissions associated with its decay, which are readily measurable by gamma spectrometry pnas.orggoogle.com.

Interdisciplinary Research Landscape for this compound

The study of this compound intersects with several scientific disciplines, reflecting its nature as a radionuclide with specific decay characteristics.

Nuclear Physics and Radiochemistry: Researchers investigate the fundamental properties of ¹⁰⁶Rh, including its decay modes, energy emissions, and its place within nuclear reaction pathways. Understanding these processes is crucial for nuclear theory and for predicting the behavior of radioactive materials ontosight.ai. The production of ¹⁰⁶Rh from ¹⁰⁶Ru is a key aspect of studying fission product behavior in spent nuclear fuel and during reprocessing operations pnas.orgnuclear-transparency-watch.eunuclear-transparency-watch.eucbc.caiaea.org.

Environmental Monitoring and Nuclear Forensics: The detection of ¹⁰⁶Ru, and by extension its daughter ¹⁰⁶Rh, in environmental samples such as air has been instrumental in identifying and characterizing nuclear events. For instance, widespread detections across Europe in 2017 provided critical data for tracing the origin and scale of an undeclared release, likely linked to nuclear fuel reprocessing irsn.frpnas.orgnuclear-transparency-watch.eucbc.ca. Analyzing isotopic ratios, such as ¹⁰⁶Ru/¹⁰³Ru, further aids in determining the age and source of the released material criirad.orgnuclear-transparency-watch.eu.

Nuclear Medicine and Research Applications: While ¹⁰⁶Ru itself is used in brachytherapy for certain cancers, particularly ocular tumors, the decay product ¹⁰⁶Rh is an integral part of the radioactive signature cbc.caontosight.ai. Research into the properties of isotopes like ¹⁰⁶Rh contributes to the development of new nuclear medicine technologies and therapeutic approaches ontosight.ai.

Nuclear Fuel Cycle Studies: The presence of ¹⁰⁶Ru and its decay product ¹⁰⁶Rh is a consideration in the management and reprocessing of spent nuclear fuel. Their behavior during these processes, including potential volatility and release, is a subject of study for ensuring safety and understanding environmental impacts pnas.orgnuclear-transparency-watch.eunuclear-transparency-watch.eucbc.caiaea.org.

Data Tables

Table 1: Key Properties of this compound (Ground State)

PropertyValueNotesSource
Atomic Number45 chemlin.orgnih.gov
Atomic Mass105.907285 ± 0.000008 amu mit.edu
Half-life (T½)29.80 ± 0.02 secondsGround state chemlin.orgmit.edukaeri.re.kr
Decay ModeBeta-minus (β⁻) mit.edukaeri.re.krlnhb.friitianacademy.comlnhb.fr
Daughter ProductPalladium-106 (¹⁰⁶Pd)Stable isotope pnas.orgchemlin.orgmit.edukaeri.re.krbrainly.comiitianacademy.comlnhb.frwikipedia.orgperiodictable.com
Principal Gamma Emissions511.85 keV, 621.84 keV (most abundant)Detected via gamma emissions from decay to excited states of ¹⁰⁶Pd pnas.orggoogle.com
Parent NuclideRuthenium-106 (¹⁰⁶Ru) chemlin.orgmit.edukaeri.re.krbrainly.comlnhb.fr

Table 2: Decay Chain Involving this compound

Parent NuclideHalf-life of ParentDecay ModeDaughter NuclideHalf-life of DaughterSignificance of Daughter
Ruthenium-106 (¹⁰⁶Ru)~372.6 daysBeta-minus (β⁻)This compound (¹⁰⁶Rh)~30 secondsGamma emitter, detectable
This compound (¹⁰⁶Rh)~30 secondsBeta-minus (β⁻)Palladium-106 (¹⁰⁶Pd)StableFinal stable product

Structure

2D Structure

Chemical Structure Depiction
molecular formula Rh B1219547 Rhodium-106 CAS No. 14234-34-5

Properties

CAS No.

14234-34-5

Molecular Formula

Rh

Molecular Weight

105.90729 g/mol

IUPAC Name

rhodium-106

InChI

InChI=1S/Rh/i1+3

InChI Key

MHOVAHRLVXNVSD-AKLPVKDBSA-N

SMILES

[Rh]

Isomeric SMILES

[106Rh]

Canonical SMILES

[Rh]

Synonyms

106Rh radioisotope
Rh-106 radioisotope
Rhodium-106

Origin of Product

United States

Nuclear Structure and Decay Characteristics of Rhodium 106

Nuclear Isomerism of Rhodium-106: Ground State and Metastable State (Rhodium-106m)

Nuclear isomerism occurs when a nucleus exists in a metastable excited state with a half-life significantly longer than typical nuclear excitations (usually longer than nanoseconds). These states arise from specific nuclear configurations that hinder rapid transitions to lower energy states. This compound exhibits such isomerism.

Theoretical Frameworks for Nuclear Isomeric States

The existence and properties of nuclear isomers are explained by various theoretical frameworks that describe nuclear structure. These include:

Spin Isomers: These arise from states with high angular momentum (spin), where the transition to a lower spin state is strongly forbidden by selection rules, leading to longer half-lives. The greater the change in angular momentum required for a transition, the longer the isomeric state's lifetime arxiv.orgclemson.edu.

Shape Isomers: In some nuclei, particularly in regions of deformation, potential energy surfaces can exhibit secondary minima corresponding to different nuclear shapes (e.g., prolate or oblate). Nuclei trapped in these minima can form shape isomers aps.orgresearchgate.net.

K-Isomers: In deformed nuclei, isomers can arise from states with a large projection of the total nuclear spin onto the symmetry axis (K). Transitions that involve a significant change in K are often highly hindered, leading to long-lived K-isomers clemson.eduresearchgate.net.

Seniority Isomers: These are related to the seniority quantum number, which describes the number of unpaired nucleons. In certain nuclear models, seniority conservation can lead to isomeric states in2p3.fr.

Multi-Quasiparticle States: In deformed nuclei, states involving multiple excited nucleons (quasiparticles) can lead to isomeric states, especially when these quasiparticles occupy orbitals with high angular momentum or K-values arxiv.org.

Theoretical models, such as those based on single-particle potentials with collective quadrupole-octupole dynamics, are employed to predict and explain the conditions under which isomeric states, including those in the A=106 mass region, might form aps.org.

Experimental Characterization of Isomeric Transitions in Rhodium-106m

Rhodium-106m (¹⁰⁶ᵐRh) is the metastable isomeric state of Rh-106. Experimental data characterize its properties:

Excitation Energy: The metastable state is typically found at an excitation energy of approximately 137(13) keV above the ground state chemlin.orgchemlin.org.

Half-life: Rh-106m possesses a significantly longer half-life than the ground state, measured at 131(2) minutes chemlin.orgchemlin.orgontosight.ai, which is equivalent to approximately 7.860 × 10³ seconds chemlin.org.

Spin and Parity: The spin and parity of the metastable state are experimentally determined to be (6)⁺ chemlin.orgchemlin.org.

Decay Mode: Rh-106m decays predominantly via beta-minus (β⁻) emission to excited states of Palladium-106 (¹⁰⁶Pd) chemlin.org.

The longer half-life of Rh-106m compared to the ground state allows for more detailed experimental study of its decay characteristics and potential applications.

Beta Decay Processes of this compound to Palladium-106

The ground state of this compound undergoes radioactive decay primarily through beta-minus (β⁻) emission. In this process, a neutron within the nucleus converts into a proton, an electron (beta particle), and an electron antineutrino. This transforms the Rh-106 nucleus into a nucleus of Palladium-106 (¹⁰⁶Pd), which has 46 protons and 60 neutrons.

Beta-Minus Emission Spectroscopy of this compound

Beta-minus emission spectroscopy involves analyzing the energy distribution of the emitted beta particles and associated gamma rays. Rh-106 decays to various excited levels and the ground state of ¹⁰⁶Pd lnhb.freuropa.eu. The decay scheme indicates that the beta transitions populate different energy levels in the daughter nucleus, which then de-excite through the emission of gamma rays lnhb.freuropa.euaps.org.

Table 1: Selected Beta Transitions from Rh-106 Decay

Beta Energy (keV)Probability (%)Nature of Transitionlg ftReference
144 (5)0.0000125 (19)Allowed5.71 lnhb.fr
169 (5)0.000025 (9)Allowed6.7 lnhb.fr
226 (5)0.00087 (8)Allowed5.71 lnhb.fr
1545 (5)0.448 (9)Allowed5.93 lnhb.fr
1984(not specified)Allowed7.06 lnhb.fr

Note: The lg ft value indicates the hindrance of the beta decay, with lower values typically corresponding to allowed transitions.

Gamma rays are also emitted as the excited states of ¹⁰⁶Pd transition to lower energy states or the ground state. Prominent gamma-ray energies observed include 511.7 keV, 621.93 keV, 717.2 keV, and 1046.7 keV, among others aps.orgjaea.go.jp.

Determination of Beta Endpoint Energies and Spectral Shapes

The beta decay energy, or Q-value, for Rh-106 is approximately 3546(5) keV lnhb.frlnhb.fr. This total energy is shared among the beta particle, the antineutrino, and the recoil nucleus. The maximum kinetic energy of the emitted beta particles (endpoint energy) varies depending on the specific energy level populated in the daughter nucleus. For instance, a significant beta group has a maximum energy of 3.53 ± 0.01 MeV with a relative intensity of 68% aps.org.

The shape of the beta energy spectrum provides crucial information about the fundamental interactions involved in beta decay and nuclear structure. Precise measurements of these spectral shapes have revealed deviations from simple theoretical predictions aps.orgepj-conferences.orgedpsciences.org. These deviations can be attributed to various factors, including the effects of atomic screening, exchange interactions, and the finite size of the nucleus aps.orgedpsciences.org. Theoretical models are continuously refined to accurately describe these spectral shapes researchgate.netarxiv.org.

Table 2: Key Properties of this compound Isotopes

PropertyThis compound (Ground State)Rhodium-106m (Metastable State)
Atomic Mass (amu)105.907285 ± 0.000008(Not explicitly listed in sources for metastable state)
Half-life30.07(35) s chemlin.org, 29.80 s kaeri.re.krmit.eduperiodictable.com131(2) min chemlin.orgchemlin.orgontosight.ai, 7.860 × 10³ s chemlin.org
Spin and Parity1⁺ chemlin.orgkaeri.re.krmit.eduperiodictable.com(6)⁺ chemlin.orgchemlin.org
Excitation EnergyGround state137(13) keV chemlin.orgchemlin.org
Primary Decay Modeβ⁻ to ¹⁰⁶Pdβ⁻ to ¹⁰⁶Pd
Q-value (β⁻ decay)3546(5) keV lnhb.frlnhb.fr3.678 MeV mit.edu

Theoretical Models of Beta Decay in the A=106 Mass Region

Theoretical models are essential for understanding the complex processes of beta decay, particularly in mass regions like A=106. These models aim to predict decay rates, energy spectra, and spectral shapes.

Fermi's Theory of Beta Decay: This foundational theory describes beta decay as a weak interaction process and provides a framework for calculating the shape of allowed beta spectra.

Nuclear Structure Models: Advanced models, such as the Interacting Boson Fermion Model (IBFM-2), the Quasi-Particle Model (MQPM), and the Nuclear Shell Model (NSM), are used to calculate spectral shapes and half-lives, taking into account the complex interactions within the nucleus researchgate.net.

Atomic Effects: Theoretical calculations must also incorporate atomic effects, such as screening and exchange interactions, which influence the shape of the beta spectrum, especially at lower energies aps.orgedpsciences.org.

The study of beta decay in the A=106 mass region, including Rh-106, contributes to refining these theoretical models and enhancing our understanding of nuclear forces and structure.

Compound Names Mentioned:

NameSymbolAtomic NumberMass Number
This compound¹⁰⁶Rh45106
Rhodium-106m¹⁰⁶ᵐRh45106
Palladium-106¹⁰⁶Pd46106
Ruthenium-106¹⁰⁶Ru44106

Gamma-Ray Emission Spectroscopy and Coincidence Studies of this compound Decay

The decay of 106Rh is accompanied by the emission of gamma rays as the excited states of 106Pd de-excite. Spectroscopic studies employing high-resolution detectors and coincidence techniques are crucial for identifying these gamma rays, determining their intensities, and constructing the nuclear level scheme of 106Pd.

High-Resolution Gamma Spectrometry for Daughter Nuclide Analysis (Palladium-106)

High-resolution gamma-ray spectrometry, typically utilizing Germanium detectors (e.g., Ge(Li) or HPGe detectors), allows for the precise measurement of gamma-ray energies emitted during the decay of 106Rh. These measurements are fundamental for identifying the specific transitions that populate the excited states of 106Pd. Studies have identified numerous gamma transitions originating from the decay of 106Rh. For instance, research has reported the determination of energies and relative intensities for up to 90 gamma transitions . Specific gamma-ray lines, such as the one at 621.9 keV, are noted as important for confirming the presence of 106Rh in environmental samples europa.eu.

Table 2.3.1: Prominent Gamma Rays from this compound Decay

Gamma Energy (keV)Intensity (%)
137.41.0
511.81.8
621.92.8
717.31.0
815.41.4
1038.31.0
1133.71.0
1228.71.0

Note: Intensities are relative and may vary slightly between different experimental evaluations. Values are approximate.

Gamma-Gamma Coincidence and Angular Correlation Measurements

To establish the decay scheme and assign spins and parities to the excited states of 106Pd, gamma-gamma coincidence and angular correlation measurements are indispensable. Gamma-gamma coincidence experiments involve detecting two or more gamma rays that are emitted in cascade from the same nuclear event. By analyzing which gamma rays are detected simultaneously, researchers can deduce the sequence of de-excitations aps.orgescholarship.org. Studies have employed various detector combinations, such as Ge(Li)-Ge(Li) and Ge(Li)-NaI(Tl) systems, for these coincidence measurements . Angular correlation measurements probe the spatial relationship between successive gamma rays, providing information about the spins of the involved nuclear states lnhb.fr. These techniques have been instrumental in fitting approximately 87 gamma transitions into the level scheme of 106Pd, incorporating around 38 excited states .

Evaluation of Gamma Emission Probabilities and Intensities

The accurate determination of gamma-ray emission probabilities (intensities) is critical for constructing a consistent decay scheme and for quantitative analysis. These probabilities represent the fraction of decays that result in the emission of a specific gamma ray. Various research groups have meticulously measured and evaluated these intensities, contributing to comprehensive nuclear data compilations. The reported intensities, often expressed as percentages per decay, are essential for understanding the feeding of different excited states in 106Pd from the 106Rh decay mit.edu.

Nuclear Level Schemes of Palladium-106 from this compound Decay

The beta decay of 106Rh populates various excited states in 106Pd, which then de-excite through the emission of gamma rays. The construction of the 106Pd nuclear level scheme from 106Rh decay data provides fundamental insights into the nuclear structure of this even-even nucleus.

Experimental Determination of Excited State Energies and Spins

Through detailed spectroscopic analysis, including the gamma-ray energies, intensities, and coincidence data, a number of excited states in 106Pd have been experimentally identified. These studies have established energy levels and, where possible, assigned spins and parities. For instance, research has identified levels at energies such as 511.8 keV (2⁺), 1127.8 keV (0⁺), and 1228.9 keV (2⁺) cnea.gob.ar. Furthermore, several higher-lying states have been incorporated into the decay scheme, including newly identified levels at 1909.5, 2484.8, 2626.9, 3249.8, 3300.4, 3376.5, and 3401.8 keV . The assignment of spins and parities to these states is crucial for understanding the underlying nuclear structure and the nature of the beta transitions from 106Rh.

Table 2.4.1: Selected Excited States in Palladium-106 Populated by 106Rh Decay

Level Energy (keV)Spin and Parity
00⁺ (Ground State)
511.82⁺
1127.80⁺
1228.92⁺
1557.44⁺
1909.5(2,3,4)⁺
2039.6(4)⁺
2076.4(3-6)⁺
2084.13⁺
2484.8(3,4,5)⁺
2626.9(4)⁺
3300.4(3,4,5)⁺

Note: Spins and parities for higher excited states are often tentative and subject to refinement based on further experimental data and theoretical calculations.

Theoretical Interpretation of Nuclear Structure in Palladium-106

The observed level schemes and transition properties of 106Pd are often interpreted using various nuclear models. For even-even nuclei like 106Pd, models such as the asymmetric rotor model and the harmonic vibrator model have been applied to explain the excitation energies, spins, and transition probabilities cnea.gob.ar. These theoretical frameworks help in understanding the collective behavior of nucleons within the nucleus and the nature of the excited states, providing a deeper insight into the nuclear structure of 106Pd. The analysis of beta strength functions, which describe the probability of beta decay as a function of excitation energy in the daughter nucleus, also contributes to these theoretical interpretations .

Table of Compound Names:

NameSymbolDescription
This compound106RhRadioactive isotope of Rhodium
Palladium-106106PdStable isotope of Palladium

Transition Probabilities and Multipole Mixing Ratios

This compound primarily decays through beta emission. The gamma rays commonly associated with the decay of ¹⁰⁶Rh are emitted from the de-excitation of its daughter nucleus, ¹⁰⁶Pd lnhb.freuropa.eu. While the metastable state ¹⁰⁶ᵐRh can transition to the ground state by emitting gamma radiation ontosight.ai, specific detailed data regarding transition probabilities and multipole mixing ratios for ¹⁰⁶Rh or ¹⁰⁶ᵐRh itself are not extensively detailed in the reviewed literature. Studies focusing on multipole mixing ratios and transition probabilities are more commonly associated with the nuclear structure of the daughter nucleus, ¹⁰⁶Pd, or other isotopes researchgate.netresearchgate.netuobaghdad.edu.iqosti.gov.

Half-Life Determination and Decay Data Evaluation for this compound

The accurate determination of nuclear decay data, particularly half-lives, is crucial for various scientific and technical applications. For short-lived isotopes like this compound, precise measurement methodologies and rigorous data evaluation are essential.

Methodologies for Precise Half-Life Measurement of Short-Lived Isotopes

The determination of half-lives for short-lived isotopes requires meticulous experimental techniques to minimize uncertainties. Methodologies often involve measuring the rate of radioactive decay over time using sensitive detectors. Key considerations include:

Radio-purity: Ensuring the sample is free from radioactive impurities is paramount, as their presence can lead to erroneous half-life measurements sdu.dk. Techniques for evaluating and mitigating impurity bias are critical sdu.dk.

Statistical Accuracy: The random nature of radioactive decay necessitates collecting sufficient counting statistics to achieve high precision. The "ratio method" is a common approach for half-life measurements sdu.dk.

Detector Calibration and Dead-Time Correction: Accurate timing and accounting for detector dead-time effects are vital for short-lived isotopes where decay rates change rapidly sdu.dk.

Data Analysis: Various analytical procedures, such as the Limitation of Relative Statistical Weight method (LWM) and the Normalized Residual Method (NRM), are employed to analyze decay data and determine the most reliable half-life values, especially when dealing with discrepant experimental results sdu.dklnhb.fr.

Precise measurements have established the half-life of this compound to be approximately 29.80(8) seconds mit.eduontosight.aichemeurope.com, with earlier studies reporting values around 30.35 ± 0.15 s sdu.dk.

Role of International Decay Data Evaluation Projects (DDEP)

International collaborations play a significant role in compiling, evaluating, and disseminating high-quality nuclear and atomic decay data. The Decay Data Evaluation Project (DDEP) is a prime example of such an initiative, involving experts from multiple countries tandfonline.comresearchgate.net. The primary objective of DDEP is to produce comprehensive and accurate evaluated nuclear and atomic data for radionuclides that are important for various applications, including radionuclide metrology, detector calibration, and simulations researchgate.netiaea.orgtandfonline.combipm.org.

DDEP evaluations encompass critical parameters such as half-lives, decay modes, branching ratios, and the energies and emission probabilities of emitted radiations tandfonline.comresearchgate.netiaea.orgtandfonline.com. These evaluations follow agreed-upon methodologies and undergo peer review, ensuring the reliability and consistency of the data tandfonline.comresearchgate.nettandfonline.com. The data generated by DDEP is often adopted by international metrology organizations, such as the Bureau International des Poids et Mesures (BIPM), and is incorporated into major nuclear data libraries researchgate.nettandfonline.com. Specifically, the decay data for ¹⁰⁶Ru and ¹⁰⁶Rh are recommended by the International Committee for Radionuclide Metrology (ICRM) and are available through the DDEP website europa.eu. This collaborative effort ensures that users have access to authoritative and up-to-date decay information for isotopes like this compound.

Compound Names Mentioned:

NameSymbol
This compound¹⁰⁶Rh
Palladium-106¹⁰⁶Pd
Rhodium-106m¹⁰⁶ᵐRh
Ruthenium-106¹⁰⁶Ru

Production and Radiochemical Synthesis Methodologies for Rhodium 106 and Its Precursors

Radiochemical Separation Techniques for Rhodium-106

Separation from Fission Product Mixtures and Irradiated Targets

Rhodium, including its radioactive isotopes like ¹⁰⁶Rh, is present in spent nuclear fuel (SNF) as a fission product mdpi.comresearchgate.net. Separating ¹⁰⁶Rh from complex fission product mixtures, which contain a wide array of other radionuclides and stable elements, requires sophisticated radiochemical techniques. These methods must be efficient and rapid due to the short half-life of ¹⁰⁶Rh. Historically, rhodium recovery from irradiated targets or fission product waste streams has been investigated using various aqueous and pyrochemical methods, including solvent extraction, ion exchange, precipitation, and electrochemical techniques mdpi.comresearchgate.net. The goal is often to isolate platinum group metals (PGMs) like rhodium from high-level liquid waste (HLLW) mdpi.comresearchgate.net.

Solvent Extraction Methodologies for Rhodium Radionuclides

Solvent extraction is a widely employed technique for separating metal ions based on their differential solubility in immiscible liquid phases. For rhodium radionuclides, studies have explored various solvent systems. For instance, amide-based extractants like N,N,N',N',N'',N''-hexaoctylnitriloacetamide (HONTA) have shown promise for rhodium extraction, particularly when enhanced by salting-out effects with calcium nitrate (B79036) hydrate, achieving distribution coefficients around 570 jst.go.jp. Thiourea-based back-extraction has also been used to recover rhodium from organic phases jst.go.jp. Rhodium species in acidic nitrate matrices, relevant to nuclear fuel reprocessing, can form extractable complexes, such as [Rh(NO)₂]³⁺, which can be extracted using quaternary ammonium (B1175870) salts like Aliquat 336 in carbon tetrachloride jchemrev.com. Ruthenium tetroxide (RuO₄), a precursor to rhodium isotopes, can be extracted into carbon tetrachloride google.comnih.gov.

Ion Exchange Chromatography for Purification

Ion exchange chromatography is another powerful method for the purification of rhodium radionuclides. This technique utilizes resins with charged functional groups to selectively bind and separate ions. Rhodium(III) and Palladium(II) can be adsorbed onto anion exchange resins from nitric acid solutions, typically in the 2-3 M concentration range. Subsequent elution can be achieved using solutions like 0.5 M thiourea (B124793) mixed with 0.1 M nitric acid for rhodium tandfonline.com. Cation exchange resins containing sulfonic acid groups have also been used for rhodium purification, where rhodium, often in anionic complex form, is treated with the resin to remove impurities google.comjournals.co.za. For example, AG50W-X4 cation exchange resin has been used to elute iridium(IV) and rhodium(III) together in the initial fraction with a hydrochloric acid-thiourea mixture journals.co.za.

Precipitation and Co-precipitation Techniques in Rhodium Radiochemistry

Precipitation and co-precipitation are classical methods used for the initial bulk separation or pre-concentration of radionuclides. Rhodium can be precipitated as its sulfide (B99878) from waste streams google.com. Reductive co-precipitation using tellurium as a co-precipitant, along with tin(II) chloride, has been investigated for the recovery of platinum group metals, including rhodium, from iron solutions, achieving near 100% recovery under specific conditions mattech-journal.org. Ascorbic acid has also been studied as a precipitant, showing selective precipitation of palladium over rhodium and rhenium, with approximately 98% palladium precipitation observed under optimized conditions kns.org.

Automated Radiochemical Separation Systems for Short-Lived Isotopes

The extremely short half-life of ¹⁰⁶Rh necessitates highly automated and rapid separation systems to minimize radioactive decay before measurement or use. Automated radiochemical separation systems (ARS) are designed for the fast and efficient purification of short-lived radionuclides, reducing operator exposure and improving throughput snmjournals.org. These systems often employ flow injection analysis principles, using peristaltic pumps and micro-columns packed with selective resins. For instance, systems have been developed to automate the separation of daughter isotopes for nuclear medicine applications snmjournals.org. The integration of compact radiation detectors and programmable software allows for real-time monitoring and optimization of separation parameters, crucial for isotopes with half-lives in the order of seconds snmjournals.org. Such automation is essential for handling isotopes like ¹⁰⁶Rh, where processing times must be on the order of minutes or less.

Characterization of Radiochemical Purity of this compound Sources

Characterizing the radiochemical purity of a ¹⁰⁶Rh source involves confirming its isotopic identity and quantifying any radioactive or non-radioactive impurities. This is typically achieved through gamma-ray spectroscopy, beta spectroscopy, and sometimes alpha spectroscopy edqm.eu. Given that ¹⁰⁶Rh is a beta-minus emitter, beta spectroscopy is a direct method for assessing its purity, though identifying specific isotopes solely from beta spectra can be challenging due to the continuous nature of beta energy distributions edqm.eu. Gamma-ray spectroscopy is critical because the decay of ¹⁰⁶Ru to ¹⁰⁶Rh involves gamma emissions from ¹⁰⁶Rhm, and ¹⁰⁶Rh itself can be associated with gamma rays from its decay products or impurities irsn.frsciencemediacentre.org. Techniques such as liquid chromatography or thin-layer chromatography can be used to assess the chemical form and purity by comparing its separation behavior to that of its non-radioactive homologue edqm.eu. For short-lived isotopes, rapid analytical methods are crucial to ensure that decay during analysis does not compromise the results.

Radionuclide Metrology and Detection Methodologies for Rhodium 106

Absolute Activity Measurement and Standardization of Rhodium-106 Sources

Standardizing ¹⁰⁶Rh sources involves determining their absolute activity, which is the number of nuclear decays per unit time. This is typically achieved using primary measurement techniques that minimize reliance on prior knowledge of decay schemes and detector efficiencies.

Direct Beta Counting Techniques

Direct beta counting methods are fundamental for standardizing beta-emitting radionuclides like ¹⁰⁶Rh. Techniques such as 4π beta counting and liquid scintillation counting (LSC) are employed. In 4π beta counting, a source is prepared on a thin, low-mass sample holder and placed at the center of a 4π detector (e.g., a gas proportional counter). This geometry maximizes the detection efficiency for emitted beta particles. For LSC, the radioactive sample is dissolved or suspended in a liquid scintillator cocktail, which emits light photons when interacting with the emitted beta particles. The light is then detected by photomultiplier tubes iaea.org.

The Triple-to-Double Coincidence Ratio (TDCR) method, a variant of LSC, is a powerful primary standardization technique for beta emitters. It involves using three scintillation detectors and analyzing the coincidence counts between pairs of detectors. By comparing the triple coincidence count rate to the double coincidence count rates, the absolute activity can be determined with high accuracy, often with uncertainties below 1% nih.gov. This method is particularly effective for ¹⁰⁶Ru/¹⁰⁶Rh due to its beta decay characteristics nih.gov. Anticoincidence counting techniques, such as live-timed anticoincidence counting, are also utilized to improve accuracy by reducing background counts and correcting for dead-time effects in coincidence measurements nih.gov.

Gamma-Ray Spectrometry for Ruthenium-106/Rhodium-106 Equilibrium Systems

Ruthenium-106 (¹⁰⁶Ru) decays to this compound (¹⁰⁶Rh) with a half-life of 371.5 days europa.eu. ¹⁰⁶Rh, with a half-life of approximately 30.1 seconds, decays to stable Palladium-106 (¹⁰⁶Pd) chemlin.orglnhb.fr. Due to the short half-life of ¹⁰⁶Rh, it exists in secular equilibrium with its parent ¹⁰⁶Ru in samples measured in a laboratory setting europa.eu. This means they decay at the same rate and have the same activity after a few minutes europa.eu.

While ¹⁰⁶Rh is primarily a beta emitter, its decay scheme includes low-intensity gamma emissions. The most prominent gamma rays associated with ¹⁰⁶Rh decay are at 511.8 keV (2.0% intensity) and 621.6 keV (0.12% intensity) europa.eu. ¹⁰⁶Ru also emits gamma rays, though its primary decay is beta emission. Gamma-ray spectrometry, particularly using high-resolution detectors like High Purity Germanium (HPGe), is essential for identifying the presence of the ¹⁰⁶Ru/¹⁰⁶Rh system in samples. The 621.9-keV photopeak is a key indicator for ¹⁰⁶Rh, although the 511.8-keV peak can be problematic due to the omnipresent 511 keV annihilation peak from positron-emitting radionuclides pnas.org. Gamma-ray spectrometry is more commonly used for characterization and identification of the equilibrium rather than for absolute activity measurement of ¹⁰⁶Rh itself, due to the low gamma emission probabilities europa.eu.

Coincidence Counting Methods for Complex Decay Schemes

The decay of ¹⁰⁶Rh involves multiple beta transitions, some of which are followed by gamma emissions, contributing to a complex decay scheme . Coincidence counting techniques, such as beta-gamma coincidence, are highly effective for absolute activity standardization of radionuclides with such decay schemes.

In a beta-gamma coincidence setup, a beta particle and a coincident gamma ray are detected in separate detectors. The coincidence count rate, along with the efficiencies of individual detectors, allows for the calculation of the absolute disintegration rate of the source. This method provides a direct measure of the activity, minimizing uncertainties associated with complex decay paths nih.govepa.gov. The TDCR method, mentioned earlier, is a sophisticated form of coincidence counting that leverages multiple detectors to achieve high precision for beta emitters nih.gov.

Development and Characterization of Radiation Detection Systems for this compound

The selection and characterization of radiation detection systems are critical for accurate measurements of ¹⁰⁶Rh. Both semiconductor and scintillation detectors play vital roles, each with distinct advantages.

High Purity Germanium (HPGe) Detector Response to this compound Gamma Emissions

High Purity Germanium (HPGe) detectors are renowned for their exceptional energy resolution, enabling precise identification and quantification of gamma-emitting radionuclides. For ¹⁰⁶Rh, HPGe detectors are invaluable for resolving the low-intensity gamma rays emitted during its decay, such as the 511.8 keV and 621.6 keV lines, as well as any gamma emissions from its parent ¹⁰⁶Ru europa.eu. The ability of HPGe detectors to distinguish between closely spaced gamma-ray energies is crucial, especially when dealing with the 511 keV annihilation peak, which can overlap with the ¹⁰⁶Rh 511.8 keV emission pnas.org.

The response of an HPGe detector is characterized by its energy resolution (Full Width at Half Maximum - FWHM), peak-to-Compton ratio, and full energy peak efficiency. These parameters are dependent on the detector's geometry, material, and operating temperature (typically cryogenic) ortec-online.comarxiv.orgdjs.si. Accurate calibration of HPGe detectors using known gamma-ray sources is essential for determining their efficiency curve across various energies, allowing for precise activity measurements djs.si.

Scintillation Detector (e.g., NaI(Tl)) Applications for this compound

Scintillation detectors, such as Sodium Iodide activated with Thallium (NaI(Tl)), offer a complementary approach to HPGe detectors. While NaI(Tl) detectors have significantly lower energy resolution compared to HPGe detectors (typically 8-10% FWHM at 662 keV for portable systems, compared to <0.1% for HPGe) iaea.org, they are generally more efficient, less expensive, and more robust for field applications ortec-online.comscience.gov.

Environmental Radiochemistry and Transport Dynamics of the Ruthenium 106/rhodium 106 Pair

Atmospheric Transport and Dispersion Modeling of Ruthenium-106/Rhodium-106 Releases

The atmospheric transport and dispersion of ¹⁰⁶Ru/¹⁰⁶Rh are governed by meteorological conditions and the physical and chemical characteristics of the released radionuclides. Modeling plays a critical role in tracing the pathways and estimating the extent of atmospheric contamination.

Source Term Characterization and Release Scenario Analysis

¹⁰⁶Ru is an artificial radionuclide produced during nuclear fission and is commonly found in spent nuclear fuel. Its release into the atmosphere is typically associated with nuclear fuel reprocessing activities or the production of radioactive sources, rather than nuclear reactor accidents, as such events usually result in the release of a broader spectrum of radionuclides pnas.orgfrench-nuclear-safety.frnuclear-transparency-watch.eucbc.ca.

A significant release event occurred in late September 2017, which was detected across numerous European countries pnas.orgirsn.frfrench-nuclear-safety.freuropa.eu. Investigations strongly suggest that the source of this release was located in the Southern Urals region of Russia, with the Mayak Production Association being the most probable origin pnas.orgeuropa.euaip.orgcriirad.orgcopernicus.orgnih.govacs.org. The release is hypothesized to have occurred during the reprocessing of spent nuclear fuel or the production of a radioactive source, possibly for research applications pnas.orgaip.orgcopernicus.org. The released radionuclide was predominantly ¹⁰⁶Ru, indicating a process that selectively releases ruthenium, such as the escape of volatile Ruthenium tetroxide (RuO₄) during fuel reprocessing or vitrification irsn.frcbc.cacopernicus.org. The estimated magnitude of this release was substantial, ranging from hundreds to thousands of Terabecquerels (TBq) nuclear-transparency-watch.eucopernicus.orgnih.govenpc.fr.

Global and Regional Atmospheric Transport Simulations

Following the detection of ¹⁰⁶Ru in the atmosphere, various modeling techniques were employed to reconstruct the source term and trace the plume's trajectory. Inverse modeling, utilizing atmospheric dispersion models such as HYSPLIT, was instrumental in identifying the likely geographical origin and timing of the release copernicus.orgnih.govcopernicus.orgresearchgate.net. These simulations indicated that the plume dispersed widely across Europe, with detected concentrations varying significantly depending on the location and sampling period pnas.orgirsn.freuropa.euresearchgate.netresearchgate.netawi.de.

Reported atmospheric concentrations during the 2017 event ranged from a few microbecquerels per cubic meter (µBq/m³) to over 150 millibecquerels per cubic meter (mBq/m³) pnas.orgirsn.freuropa.euresearchgate.netresearchgate.netawi.de. For instance, in Hungary, an average concentration of 25.6 ± 1.4 mBq/m³ was observed in Budapest during the plume's estimated residence time researchgate.net. The highest single measurement reported was 0.15 Bq/m³ in Romania french-nuclear-safety.fr. These simulations also helped to estimate the total activity released and the duration of the emission, typically pinpointing the release to late September 2017 nih.govenpc.fr.

Deposition Mechanisms: Wet and Dry Deposition Studies

Radionuclides released into the atmosphere are subject to removal processes, primarily wet and dry deposition. Wet deposition, occurring through rain, snow, or fog, is generally considered the more efficient mechanism for removing aerosols from the atmosphere researchgate.net.

Studies following the 2017 ¹⁰⁶Ru release analyzed deposition on various environmental media, including precipitation, soil, and vegetation criirad.orgresearchgate.net. For example, in Budapest, wet deposition led to an average deposition of 11.3 ± 1.3 Bq/m² on the ground surface prior to the plume's passage researchgate.net. Investigations near the suspected source in the Southern Urals reported higher deposition values, with one soil sample (ES 3) showing a deposition of 580 to 1,200 Bq/m² criirad.org. The efficiency of deposition is influenced by factors such as rainfall intensity and the physical-chemical form of the radionuclide.

Terrestrial and Aquatic Environmental Behavior of Ruthenium-106 and Daughter Rhodium-106

Once deposited onto terrestrial or aquatic surfaces, the behavior of ¹⁰⁶Ru and its transient daughter ¹⁰⁶Rh is dictated by their chemical speciation, interactions with environmental matrices, and transport processes.

Radionuclide Speciation and Chemical Forms in Environmental Matrices

Ruthenium exhibits complex chemistry, and its environmental behavior is highly dependent on its oxidation state and the presence of complexing ligands irsn.fr. In atmospheric releases, ruthenium is often in the form of volatile Ruthenium tetroxide (RuO₄), which can later condense into Ruthenium dioxide (RuO₂) irsn.frcbc.cacopernicus.org. In aqueous environments, ruthenium can exist in various oxidation states, with Ru(III) and Ru(IV) being dominant in acidic solutions, and RuO₄ being volatile and reactive .

¹⁰⁶Ru itself is a beta emitter, but its daughter ¹⁰⁶Rh is a beta and gamma emitter, and it is ¹⁰⁶Rh's decay that contributes significantly to the dose epa.gov. Due to the very short half-life of ¹⁰⁶Rh, its presence is transient, closely tied to the decay of ¹⁰⁶Ru. Studies have identified both soluble and less soluble fractions of radioruthenium in aqueous media pnas.org.

In terrestrial ecosystems, ruthenium is generally considered to be non-mobile in soils, with its mobility being contingent upon its chemical form irsn.fr. Unlike biologically essential elements like cesium (a potassium analogue), ruthenium does not readily mimic essential nutrients for plants. Consequently, its uptake by plant roots is very low compared to elements like cesium or strontium irsn.fr. Furthermore, up to 99% of the ruthenium absorbed by plant roots tends to be retained within the root system, with only a minimal amount accumulating in the aerial parts of the plant irsn.fr. This characteristic suggests that ¹⁰⁶Ru is poorly transferred into the food chain.

Sorption and Desorption Processes in Soils and Sediments

The interaction of radionuclides with soil and sediment particles, known as sorption, significantly influences their mobility and bioavailability in the environment. Ruthenium's behavior in soils is characterized by low mobility, primarily due to its chemical properties and its tendency to form insoluble compounds, particularly RuO₂ irsn.fr.

The extent of sorption is influenced by various factors, including soil pH, organic matter content, clay mineralogy, and the specific chemical form of ruthenium present irsn.fr. In most soil environments, ruthenium exhibits strong binding to soil particles, limiting its leaching into groundwater or its uptake by plants irsn.fr. Desorption processes, which would release ruthenium back into the soil solution, are generally slow and inefficient for most ruthenium species under typical environmental conditions. This low mobility and limited desorption contribute to the radionuclide's tendency to remain associated with the soil matrix where it is deposited.

Compound List:

Ruthenium-106 (¹⁰⁶Ru)

this compound (¹⁰⁶Rh)

Hydrological Transport and Fate in Aquatic Systems

The behavior of Ruthenium-106 and this compound in aquatic systems is complex, influenced by their chemical speciation, which can vary significantly depending on redox conditions, pH, and the presence of complexing agents epa.govacs.orgnih.govresearchgate.netsemanticscholar.org. Ruthenium is known to exist in multiple oxidation states, ranging from 0 to +8, and can form various complexes, including oxides, amines, and halogens epa.gov.

In aqueous environments, ¹⁰⁶Ru can adsorb onto sediments and suspended particles. Studies on marine sediments have shown that ¹⁰⁶Ru fixed on particles is not easily removed and requires strong chemical agents like concentrated acids or bases for desorption epa.gov. Hydrated ferric oxide has been identified as a good adsorbent for ruthenium epa.gov. The mobility of ruthenium in soils and sediments is generally considered low, but this is highly dependent on its chemical form; for instance, anionic ruthenium species tend to be more mobile than cationic ones epa.govepa.gov. Sorption processes are influenced by soil characteristics such as pH, organic matter content, and mineral composition nerc.ac.uk. Ruthenium oxides, due to their large surface area and functional groups, show promise as effective sorbents in water treatment researchgate.net.

The uptake of ruthenium by aquatic organisms, such as marine algae, has been observed, with cationic species demonstrating higher biological uptake than anionic ones epa.govakjournals.com. However, the binding to biological surfaces is generally considered relatively weak, with a significant portion of accumulated ruthenium being desorbed in clean water epa.gov. The speciation of ruthenium in water bodies can change over time, impacting its environmental distribution and potential for bioaccumulation researchgate.netsemanticscholar.org.

Environmental Monitoring and Analytical Methods for Ruthenium-106/Rhodium-106

Monitoring the presence of ¹⁰⁶Ru/¹⁰⁶Rh in the environment requires sensitive analytical techniques capable of detecting low concentrations in various matrices.

Sampling Strategies for Air, Water, Soil, and Biota

Environmental monitoring typically involves collecting samples from different compartments. For atmospheric monitoring, aerosols are collected on filters using high-volume air samplers irsn.frcopernicus.orgirsn.frpnas.orgresearchgate.netresearchgate.net. Real-time monitoring systems can provide data with high temporal resolution, detecting activity concentrations within hours copernicus.org. Marine sampling includes collecting sea water (often filtered), bottom sediments, and the edible parts of marine organisms researchgate.netoup.com. Soil samples, particularly the surface layer, are collected to assess deposition criirad.org.

Radiochemical Analysis of Ruthenium-106 and Indirect this compound Detection

Ruthenium-106 itself is a pure beta emitter, but its short-lived daughter, this compound (half-life ~30.6 seconds), emits gamma rays that are detectable by gamma-ray spectrometry irsn.freuropa.eu. This allows for the indirect quantification of ¹⁰⁶Ru by measuring its gamma-emitting progeny, which is typically in secular equilibrium with the parent nuclide europa.eu.

Radiochemical analysis often involves separating ruthenium from the sample matrix. Common methods include distillation, where volatile ruthenium tetroxide (RuO₄) is formed and collected semanticscholar.orgoup.comcdnsciencepub.com, or solvent extraction using agents like carbon tetrachloride semanticscholar.orgoup.comcdnsciencepub.com. These separation techniques are crucial for pre-concentrating the radionuclide and removing interfering substances before measurement acs.orgnih.gov. Activity measurements are then performed using low-background beta counters, liquid scintillation counters, or gamma-ray spectrometers semanticscholar.orgresearchgate.netoup.comkankyo-hoshano.go.jp. The presence of other ruthenium isotopes, such as ¹⁰³Ru, can also be monitored; the ratio of ¹⁰⁶Ru to ¹⁰³Ru can provide insights into the age of the release, with a ratio of approximately 4000 suggesting a release from relatively fresh nuclear fuel copernicus.org.

Gamma-Ray Spectrometry for Environmental Samples

Gamma-ray spectrometry is a primary technique for identifying and quantifying radionuclides in environmental samples. For ¹⁰⁶Ru/¹⁰⁶Rh, the gamma emissions from ¹⁰⁶Rh, particularly at energies of 622 keV and 1050 keV, are targeted copernicus.orgeuropa.eu. High-resolution detectors, such as germanium detectors, are employed to achieve good energy resolution and accurate peak attribution osti.gov. However, spectral interferences from other radionuclides can occur, necessitating careful spectral analysis, corrections, or complementary radiochemical separations bmuv.de. Detection limits for ¹⁰⁶Ru in air can be as low as several mBq m⁻³ for real-time monitoring systems copernicus.org, while for seawater, limits around 5.74 mBq/L have been reported using optimized gamma-spectrometric methods researchgate.net.

Long-Term Environmental Fate Studies of Ruthenium-106/Rhodium-106 in Contaminated Areas

Understanding the long-term behavior of ¹⁰⁶Ru/¹⁰⁶Rh in contaminated environments is essential for assessing potential risks and developing remediation strategies.

Persistence and Redistribution Mechanisms in Natural Systems

Ruthenium-106 has a half-life of approximately 371.8 days chemlin.org, meaning it persists in the environment for over a year before significant radioactive decay occurs. This persistence, coupled with its potential for adsorption onto soil and sediment particles, contributes to its long-term presence in contaminated areas epa.govepa.govnerc.ac.uk.

Redistribution mechanisms include atmospheric transport, where volatile species like RuO₄ can be carried over long distances attached to aerosols irsn.frcopernicus.orgpnas.orgornl.gov. Once deposited, hydrological processes can mobilize ruthenium, either in dissolved form or adsorbed onto suspended particles, leading to transport within water bodies and potential deposition in sediments epa.govepa.gov. Biological uptake, though generally limited, can also contribute to the redistribution of ruthenium through food chains epa.govirsn.fr. The chemical speciation of ruthenium plays a critical role in its persistence and mobility, as different species exhibit varying degrees of solubility, adsorption, and bioavailability epa.govresearchgate.netsemanticscholar.orgpnas.org. Studies on soil contamination highlight the importance of non-extractable residues (NER) in assessing the long-term persistence of radionuclides umweltbundesamt.de.

Radionuclide Inventory

RadionuclideSymbolNotes
Ruthenium-106¹⁰⁶RuArtificial radionuclide, fission product.
This compound¹⁰⁶RhShort-lived daughter product of ¹⁰⁶Ru.

Data Tables

Table 1: Properties of Ruthenium-106 and this compound

RadionuclideSymbolHalf-lifeDecay Mode(s)Primary Gamma Energies (keV)
Ruthenium-106¹⁰⁶Ru~371.8 daysβ⁻(via ¹⁰⁶Rh) 622, 1050
This compound¹⁰⁶Rh~30.6 secondsβ⁻, EC622, 1050

Note: ¹⁰⁶Rh is in secular equilibrium with ¹⁰⁶Ru. Gamma emissions are primarily from the decay of ¹⁰⁶Rh.

Table 2: Environmental Behavior of Ruthenium in Aquatic and Soil Systems

Medium/MatrixpH RangeSorption/Mobility CharacteristicsKey Factors Influencing BehaviorReference(s)
SoilVariesGenerally low mobility; mobility depends on chemical form. Cationic forms more mobile than anionic. Sorption peaks at pH 6.6 and 14. Low Kd values in high salt solutions.Chemical form, pH, soil organic matter, mineral type, chelating agents, presence of ferric oxides. epa.govepa.govnerc.ac.ukirsn.fr
Marine SedimentsN/AFixed on particles, difficult to remove without strong chemical treatment.Particle composition, chemical binding. epa.gov
Aquatic Organisms (e.g., Algae)N/ACan accumulate Ru; cationic species show higher uptake than anionic. Binding is relatively weak.Species, charge of Ru species, binding mechanisms. epa.govakjournals.com
AerosolsN/ACan exist in highly soluble and insoluble fractions.Chemical processing, particle size. pnas.org

Table 3: Analytical Detection Limits for Ruthenium-106

MediumAnalytical MethodDetection LimitSample Volume/Counting TimeNotesReference(s)
AirGamma-ray spectrometry (real-time)Several mBq m⁻³4 h intervalsUsing AMARA/CEGAM systems copernicus.org
AirGamma-ray spectrometry< 50 μBq/m³Not specifiedIRSN stations irsn.fr
SeawaterGamma-ray spectrometry (NiS coprecipitation)5.74 mBq/L20 L sample, 24 h countingOptimized method researchgate.net
Marine SamplesLow-background beta counter0.2 pCiNot specifiedβ-activity measurement oup.com

Advanced Methodologies and Theoretical Approaches in Rhodium 106 Research

Computational Modeling of Rhodium-106 Interactions with Matter

Monte Carlo Simulations for Particle Transport and Energy Deposition

Monte Carlo (MC) simulations are a cornerstone in understanding the behavior of radiation within matter, and this is particularly true for radioisotopes like this compound. These simulations leverage random sampling to model the complex interactions of particles with a medium, providing detailed insights into particle transport and energy deposition. For Rh-106, which primarily emits energetic beta particles, MC methods are crucial for:

Simulating Beta Particle Trajectories: MC codes, such as LEPTS (Low-Energy Particle Transport Simulation), are employed to track the paths of beta particles emitted from Rh-106 sources through various materials researchgate.netnih.gov. These simulations account for multiple scattering events, energy loss due to ionization and excitation, and bremsstrahlung radiation.

Quantifying Energy Deposition: By simulating numerous particle histories, MC methods can accurately predict the spatial distribution and total amount of energy deposited by Rh-106's beta emissions within a target medium. This is vital for dosimetry, understanding radiation effects, and designing radiation detectors researchgate.netnih.govseikei.ac.jpresearchgate.netcern.ch.

Validation of Experimental Data: MC simulations serve as a critical tool for validating experimental measurements. By comparing simulation results with actual detector responses or dose distributions, researchers can refine models, improve detector designs, and ensure the accuracy of nuclear data used in the simulations researchgate.netnih.gov.

Complex Geometries and Interactions: MC simulations can handle intricate experimental geometries and a wide range of radiation-matter interactions, including elastic and inelastic collisions, which are essential for realistic modeling of Rh-106 applications, such as in brachytherapy applicators researchgate.netnih.gov.

The accuracy of these simulations is heavily reliant on the quality of the nuclear data, particularly cross-section libraries, used as input.

Cross-Section Libraries and Data Evaluation for Rhodium Isotopes

The reliable application of Monte Carlo simulations and other nuclear physics calculations necessitates comprehensive and accurate nuclear data, including cross-section libraries. These libraries compile experimentally measured and theoretically evaluated data for various nuclear reactions across a wide range of energies.

Data Evaluation Process: Nuclear data evaluation involves critically assessing available experimental measurements, resolving discrepancies, and using theoretical models (e.g., optical model, statistical model) to generate a consistent and complete dataset. This process results in evaluated nuclear data files, often formatted according to standards like ENDF (Evaluated Nuclear Data File) or JENDL (Japanese Evaluated Nuclear Data Library) oecd-nea.orgtandfonline.comornl.gov.

Importance for Rhodium Isotopes: While Rh-106 is primarily studied for its decay properties, cross-section data for stable and other radioactive isotopes of rhodium are essential for understanding their production mechanisms (e.g., in reactors or accelerators), their behavior under neutron irradiation, and their role in nuclear fuel cycles or waste management. Evaluations for rhodium isotopes contribute to broader nuclear physics databases used in reactor physics, shielding, and safety analyses oecd-nea.orgtandfonline.com.

Application in Simulations: These evaluated cross-section libraries are directly used by MC codes and deterministic transport codes to determine the probability of specific interactions (e.g., scattering, absorption, fission) for particles interacting with target nuclei. For Rh-106 research, accurate decay data and, where applicable, cross-section data for its production or interaction are critical inputs for simulation codes ornl.gov.

Application of this compound in Nuclear Physics Experimental Setups

This compound, often in equilibrium with its parent Ruthenium-106, finds specific applications in nuclear physics experiments due to its distinct radioactive properties.

Calibration of Spectrometers and Detectors in Nuclear Research

The well-defined radioactive decay characteristics of Rh-106 make it a valuable calibration source for various nuclear detection instruments.

Beta Spectrometer Calibration: Rh-106 emits high-energy beta particles with a maximum energy (Eβ,max) of approximately 3.54 MeV kaeri.re.krmit.edu. This energetic beta spectrum allows for the calibration of the energy response and efficiency of beta spectrometers and detectors across a broad energy range.

Gamma Spectrometer Calibration: Although primarily a beta emitter, the decay of Rh-106 is accompanied by some gamma emissions and internal conversion electrons, which can produce characteristic gamma rays. These gamma lines, such as those around 511.9 keV and 622 keV, can be utilized for calibrating the energy scale and efficiency of gamma-ray spectrometers, particularly in conjunction with beta measurements epa.govescholarship.org.

Quality Assurance: In medical physics, Ru-106/Rh-106 applicators used in brachytherapy require rigorous quality assurance. Calibration sources based on this radionuclide pair are used to verify the output and performance of these applicators and the detectors used for their measurement metorx.comhelsinki.fiezag.com.

Use as a Reference Source for Beta and Gamma Spectroscopy Investigations

Beyond simple calibration, Rh-106 serves as a reference source for more detailed spectroscopic investigations, aiding in the characterization of detector performance and the study of nuclear decay processes.

Beta Spectroscopy: The high-energy, relatively clean beta spectrum of Rh-106 (ground state half-life ~29.8 s) makes it an excellent reference for studying the response of beta spectrometers, including their energy resolution and efficiency as a function of energy kaeri.re.krmit.eduontosight.ai.

Combined Beta-Gamma Studies: Researchers can use Rh-106 sources to simultaneously investigate beta and gamma emissions, allowing for the study of coincidence relationships and the construction of decay schemes. This is crucial for understanding the nuclear structure of daughter products like Palladium-106 escholarship.orgeuropa.eu.

Detector Characterization: By analyzing the spectral shapes and peak resolutions obtained with Rh-106 sources, scientists can characterize the performance of new detector materials or configurations, identifying potential biases or limitations in their response.

Table 1: Key Properties of this compound

PropertyValueNotes
IsotopeThis compound (¹⁰⁶Rh)
Half-life (T½)29.80 ± 0.05 s kaeri.re.kr
Primary Decay ModeBeta-minus (β⁻) kaeri.re.krmit.educhemlin.orglnhb.fr
Daughter NuclidePalladium-106 (¹⁰⁶Pd) kaeri.re.krmit.educhemlin.orglnhb.fr
Max Beta Energy (Eβ,max)3.541 ± 0.006 MeV kaeri.re.krmit.edu
Mean Beta Energy (Eβ,mean)~1.41 MeV helsinki.fi
Notable Gamma Energies511.9 keV, 622 keVAssociated with decay; intensities vary epa.gov. The 511.9 keV peak is often due to annihilation radiation.
Parent NuclideRuthenium-106 (¹⁰⁶Ru) kaeri.re.kreuropa.euchemlin.orgaip.org
Metastable State¹⁰⁶RhmHalf-life: 131 ± 2 min; Eβ,max: ~3.678 MeV kaeri.re.krmit.educhemlin.org

Mentioned Isotopes and Elements:

NameSymbolAtomic NumberMass NumberNotes
RhodiumRh45-Element
This compound¹⁰⁶Rh45106Radioactive isotope
Ruthenium-106¹⁰⁶Ru44106Parent isotope of ¹⁰⁶Rh
Palladium-106¹⁰⁶Pd46106Stable daughter isotope of ¹⁰⁶Rh

Q & A

Q. How do decay energy levels of Rh-106 influence its detection in beta spectroscopy?

  • Methodological Answer : Beta emission spectra from Rh-106’s decay to Pd-106 are analyzed using magnetic spectrometers or silicon detectors. Energy-level diagrams (e.g., nuclear shell models) help interpret transitions between parent and daughter states .

Key Research Challenges

  • Contradiction in Decay Data : Discrepancies in reported Rh-106 activity levels often arise from sampling delays or detector calibration errors. Cross-validation using time-stamped samples and decay-corrected calculations is critical .
  • Ethical Constraints : Human toxicological studies rely on extrapolation from animal models (e.g., canine studies showing lethal doses at 1.5–2.0 Gy) due to Rh-106’s rapid decay .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.